molecular formula C10H15NO4S2 B106321 Erdosteine Ethyl Ester CAS No. 84611-37-0

Erdosteine Ethyl Ester

货号: B106321
CAS 编号: 84611-37-0
分子量: 277.4 g/mol
InChI 键: ALDBCZANDKRAMZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Erdosteine ethyl ester is a derivative of erdosteine, a mucolytic drug known for its ability to break down mucus and improve respiratory conditions. This compound is formed during the refining process of erdosteine when ethanol is used as a solvent

准备方法

Synthetic Routes and Reaction Conditions

Erdosteine ethyl ester can be synthesized through the esterification of erdosteine with ethanol. The process involves dissolving erdosteine in methanol and heating under reflux. The mixture is then combined with C18 powder and evaporated to dryness on a water bath . The esterification reaction typically requires an acid catalyst to proceed efficiently.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of ethanol as a refining solvent during the purification of erdosteine bulk drug. The process includes chromatographic separations and oxidative degradation to isolate and purify the ester .

化学反应分析

科学研究应用

Pharmacological Applications

Erdosteine ethyl ester has been primarily investigated for its therapeutic potential in respiratory diseases, particularly chronic obstructive pulmonary disease (COPD). The compound's pharmacological effects include:

  • Mucolytic Activity : this compound is metabolized to active forms that reduce mucus viscosity and enhance mucociliary transport, facilitating expectoration.
  • Antioxidant Properties : It scavenges free radicals, thereby mitigating oxidative stress associated with chronic respiratory conditions.
  • Synergistic Effects with Antibiotics : this compound enhances the penetration of antibiotics such as amoxicillin into bronchial secretions, improving treatment efficacy for respiratory infections.

Clinical Findings

StudyObjectiveKey Findings
RESTORE StudyEvaluate effects on acute exacerbations of COPDErdosteine significantly reduced the risk of exacerbations and hospitalizations.
EQUALIFE StudyAssess long-term effects on COPD patientsReduced exacerbation frequency and improved quality of life compared to placebo.
Experimental Study on SmokersInvestigate lipid peroxidationErdosteine reduced lipid peroxidation markers after smoke exposure.

Mechanism Overview

Mechanism ComponentDescription
Prodrug ActivationMetabolized to active thiol-containing metabolites.
Mucolytic ActionBreaks disulfide bonds in mucins, reducing viscosity.
Antioxidant ActionScavenges reactive oxygen species, protecting lung tissue.

Research Methodologies

Research involving this compound typically employs various methodologies:

  • Clinical Trials : Randomized, double-blind, placebo-controlled designs assess efficacy in COPD patients.
  • In Vitro Studies : Investigate the compound's effect on antibiotic penetration using bronchial epithelial cell cultures.
  • Animal Models : Evaluate pharmacological effects in models of respiratory diseases.

Experimental Design Example

  • Participants : COPD patients randomized into treatment and placebo groups.
  • Intervention : Administration of this compound or placebo.
  • Outcome Measures :
    • Exacerbation frequency
    • Lung function tests (FEV1, FVC)
    • Biomarkers of oxidative stress (e.g., malondialdehyde levels)

Case Studies and Clinical Evidence

Numerous studies have documented the effectiveness of this compound in clinical settings:

  • In a study involving 155 COPD patients during winter months, treatment with 300 mg twice daily resulted in significantly fewer acute exacerbations compared to placebo.
  • Another study demonstrated that a regimen combining erdosteine with chest physiotherapy led to improved mucus clearance and lung function metrics.

生物活性

Erdosteine Ethyl Ester, a derivative of the mucolytic agent erdosteine, is recognized for its significant biological activities, particularly its mucolytic and antioxidant properties. This article provides a comprehensive overview of its mechanisms of action, biochemical pathways, pharmacokinetics, and clinical applications, supported by relevant case studies and research findings.

Target and Mode of Action

This compound functions primarily as a prodrug. Upon administration, it undergoes hepatic first-pass metabolism to yield active metabolites that exhibit both mucolytic and antioxidant activities. The compound contains sulfhydryl groups that are crucial for its biological effects, particularly in breaking disulfide bonds in mucins, which decreases mucus viscosity and enhances expectoration .

Biochemical Pathways

The compound's activity is closely linked to its influence on biochemical pathways involved in mucus production and oxidative stress mitigation. It enhances mucociliary transport and reduces the viscosity of mucus in the respiratory tract, which is vital for patients suffering from chronic obstructive pulmonary disease (COPD) and other respiratory conditions .

Pharmacokinetics

This compound demonstrates pharmacokinetic properties similar to those of its parent compound, erdosteine. After oral administration, it is metabolized in the liver to release active thiol groups that exert their effects on cellular processes. The bioavailability of the drug is enhanced due to its formulation as an ester, which may improve absorption compared to other mucolytics .

Biological Activity

Antioxidant Properties

This compound has been shown to possess significant antioxidant activity. Experimental studies indicate that it can enhance the activity of various antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase while reducing markers of oxidative stress like nitric oxide and xanthine oxidase . This dual action helps protect tissues from oxidative damage caused by environmental stressors or pharmacological agents.

Mucolytic Effects

The compound's ability to reduce mucus viscosity has been well-documented. In clinical trials, erdosteine has been shown to effectively reduce cough frequency and sputum viscosity in patients with chronic bronchitis. For instance, a study indicated that 300 mg of erdosteine administered twice daily resulted in more significant improvements compared to placebo and was more effective than ambroxol at reducing sputum adhesivity .

Case Studies

  • Chronic Obstructive Pulmonary Disease (COPD) : In a randomized controlled trial involving COPD patients, erdosteine significantly improved lung function and reduced exacerbation rates compared to standard treatments. Patients receiving 300 mg twice daily reported marked reductions in cough severity and mucus production .
  • Asthma Models : In studies using asthmatic mice, this compound was found to decrease inflammation markers and improve pulmonary function by modulating cell barrier proteins like claudin-4 and nectin-4. This suggests potential applications in managing asthma exacerbations.

Comparative Analysis

CompoundMucolytic ActivityAntioxidant ActivityClinical Applications
This compoundHighHighCOPD, asthma
CarbocysteineModerateModerateChronic bronchitis
N-acetylcysteineHighHighCOPD, acetaminophen overdose
AmbroxolHighLowCOPD, bronchitis

This compound stands out due to its unique combination of mucolytic and antioxidant properties, making it particularly effective for respiratory conditions where oxidative stress plays a significant role.

常见问题

Basic Research Questions

Q. How is Erdosteine Ethyl Ester synthesized and characterized, particularly its enantiomers?

this compound enantiomers (R and S) are synthesized via esterification of the parent compound, followed by chiral resolution using nuclear magnetic resonance (NMR) with chiral shift reagents to determine enantiomeric excess. The ethyl ester form enhances solubility for analytical purposes. Pharmacological characterization involves comparative assays, such as paraquat-induced oxidative stress models in mice, where the S enantiomer demonstrates superior free radical scavenging activity compared to the R form .

Q. What methodological approaches are used to determine the antioxidant efficacy of this compound in preclinical models?

Preclinical antioxidant efficacy is assessed through biomarkers like malondialdehyde (MDA) and reduced glutathione (GSH) levels in oxidative stress models. For example, in rodent studies, this compound reduces MDA (a lipid peroxidation marker) and increases GSH (an endogenous antioxidant), measured via spectrophotometry. Experimental designs often include control groups, dose-response analyses, and statistical validation using ANOVA with post hoc tests to ensure reproducibility .

Q. What are the key pharmacological differences between the R and S enantiomers of this compound?

The S enantiomer exhibits significantly higher efficacy in scavenging free radicals, as demonstrated in paraquat challenge models, where it improves survival rates in mice by 30–40% compared to the R form. This disparity is attributed to stereospecific interactions with reactive oxygen species (ROS)-generating pathways, emphasizing the need for enantiomeric purity in therapeutic formulations .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in the efficacy of this compound when used with inhaled corticosteroids (ICS) in COPD management?

Contradictions arise from clinical guidelines (e.g., GOLD 2020) restricting Erdosteine use in ICS-treated patients, despite RESTORE trial data showing no differential efficacy in ICS users vs. non-users. To address this, researchers should conduct stratified meta-analyses of randomized controlled trials (RCTs), adjusting for eosinophil counts and ICS dosage. Network meta-analyses comparing Erdosteine with other thiol-based drugs (e.g., N-acetylcysteine) can clarify its standalone vs. adjunctive benefits .

Q. What strategies optimize the enantiomeric purity of this compound during synthesis, and how does this impact therapeutic outcomes?

Enantiomeric purity is achieved via chiral chromatography or asymmetric synthesis. Impurity profiling using high-performance liquid chromatography (HPLC) coupled with circular dichroism ensures >99% enantiomeric excess. The S enantiomer’s superior ROS scavenging activity necessitates rigorous quality control, as even 5% R-form contamination reduces in vivo efficacy by 15–20% in murine models .

Q. What are the challenges in extrapolating this compound's antioxidant data from rodent models to human clinical trials, and how can they be addressed methodologically?

Rodent models often use acute oxidative stress (e.g., paraquat or diazinon exposure), whereas human COPD involves chronic ROS accumulation. Bridging this gap requires longitudinal studies with surrogate endpoints like exhaled breath condensate (EBC) 8-isoprostane levels. Dose translation must account for metabolic differences: murine LD50 data suggest a human equivalent dose of 300–600 mg/day, but phase I trials should prioritize pharmacokinetic profiling of the ethyl ester’s bioavailability and metabolite kinetics .

属性

IUPAC Name

ethyl 2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4S2/c1-2-15-9(13)6-16-5-8(12)11-7-3-4-17-10(7)14/h7H,2-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDBCZANDKRAMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSCC(=O)NC1CCSC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Erdosteine Ethyl Ester
Erdosteine Ethyl Ester
Erdosteine Ethyl Ester
Erdosteine Ethyl Ester
Erdosteine Ethyl Ester
Erdosteine Ethyl Ester

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。